AmmoniumThiocyante

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium thiocyanate is an inorganic compound with the chemical formula [NH₄][SCN]. It is a colorless, hygroscopic crystalline solid that is highly soluble in water, ethanol, and acetone. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .

Preparation Methods

Ammonium thiocyanate can be synthesized through the reaction of carbon disulfide with aqueous ammonia. The reaction proceeds via the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide:

CS2+2NH3(aq)→[NH2−CS2]−[NH4]+→[NH4]+[SCN]−+H2S

In industrial settings, ammonium thiocyanate is produced by reacting ammonium sulfate with barium thiocyanate, followed by filtration to remove barium sulfate .

Chemical Reactions Analysis

Ammonium thiocyanate undergoes various types of chemical reactions, including:

Complex Formation: It forms complex ions with transition metals. For example, with iron (III) ions, it forms a blood-red complex, indicating the presence of iron.

Substitution Reactions: It can react with halogenated compounds to form thiocyanates.

Oxidation and Reduction: Ammonium thiocyanate can be oxidized to form thiocyanogen or reduced to form thiourea.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions include thiourea, thiocyanogen, and various metal thiocyanate complexes .

Scientific Research Applications

Ammonium thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in qualitative analysis to detect metal ions by forming colored complexes.

Biology: It is used in the synthesis of thiourea, which has applications in biochemistry and molecular biology.

Medicine: Thiourea, derived from ammonium thiocyanate, is used in the production of pharmaceuticals.

Industry: It is used in the manufacture of herbicides, pesticides, and synthetic resins.

Mechanism of Action

The mechanism by which ammonium thiocyanate exerts its effects involves the formation of thiocyanate ions, which can interact with various metal ions to form complexes. These interactions are crucial in qualitative analysis and other chemical processes. The thiocyanate ion can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Ammonium thiocyanate can be compared with other thiocyanate salts such as sodium thiocyanate, potassium thiocyanate, and lithium thiocyanate. While these compounds share similar chemical properties, ammonium thiocyanate is unique due to its high solubility in water and its ability to form stable complexes with transition metals. This makes it particularly useful in qualitative analysis and industrial applications .

Similar compounds include:

- Sodium thiocyanate

- Potassium thiocyanate

- Lithium thiocyanate

- Guanidinium thiocyanate

Ammonium thiocyanate stands out due to its specific reactivity and solubility characteristics, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No. |

1762-95-9 |

|---|---|

Molecular Formula |

CH4N2S |

Molecular Weight |

76.12086 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

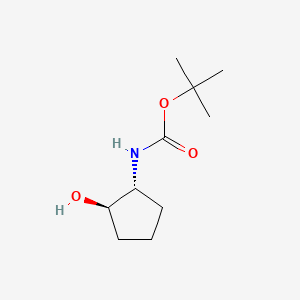

![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)

![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)

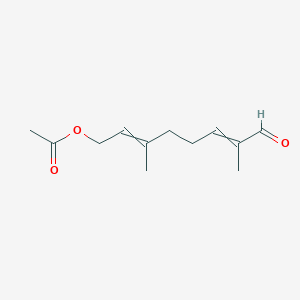

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)